molecular formula C25H25ClN2O7 B1682969 Tetramethylrhodamine methyl ester perchlorate CAS No. 115532-50-8

Tetramethylrhodamine methyl ester perchlorate

Cat. No. B1682969
M. Wt: 500.9 g/mol
InChI Key: PFYWPQMAWCYNGW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethylrhodamine methyl ester perchlorate (TMRM) is a membrane-permeant, cationic, fluorescent dye . It can label mitochondria and mark embryonic stem cell/induced pluripotent stem cell-derived cardiomyocytes . It is useful for the isolation of mature cardiomyocytes .


Molecular Structure Analysis

The linear formula of TMRM is C25H25N2O3 · ClO4 . It has a molecular weight of 500.93 .


Chemical Reactions Analysis

TMRM is a non-cytotoxic cell-permeant fluorogenic dye . It is most commonly used to assess mitochondrial function using live cell fluorescence microscopy and flow cytometry . It has two excitation peaks at 515 and 555 nm and an emission peak in the red-orange range (575 nm) .


Physical And Chemical Properties Analysis

TMRM is a red-orange solid . It is soluble in DMSO and DMF . It has two excitation peaks at 515 and 555 nm and an emission peak in the red-orange range (575 nm) .

Scientific Research Applications

1. Cardiomyocyte Research

TMRM has been instrumental in purifying stem cell–derived cardiomyocytes. Hattori et al. (2010) demonstrated that TMRM selectively marks embryonic and neonatal rat cardiomyocytes, as well as mouse, marmoset, and human pluripotent stem cell (PSC)-derived cardiomyocytes. This facilitated the enrichment of cardiomyocytes with over 99% purity, which is crucial for their use in both basic and clinical applications (Hattori et al., 2010).

2. Neurobiology

In neurobiology, TMRM has been employed to determine the resting membrane potential of individual neuroblastoma cells. Mao and Kisaalita (2004) used TMRM in combination with confocal microscopy to measure the membrane potential, offering insights into the functioning of neuroblastoma cells (Mao & Kisaalita, 2004).

3. Mitochondrial Function Analysis

TMRM is widely used for studying mitochondrial function in living cells. For instance, Monteith et al. (2013) used TMRM to label mitochondria in neurons, observing that prolonged exposure to TMRM could lead to various mitochondrial responses, including apoptosis in rat hippocampal neurons (Monteith et al., 2013).

4. Measurement of Mitochondrial Membrane Potential

TMRM's ability to monitor mitochondrial membrane potential has been extensively researched. Scaduto and Grotyohann (1999) developed a method using TMRM for dynamic monitoring of mitochondrial membrane potential in isolated rat heart mitochondria. This technique is valuable for understanding mitochondrial dynamics and functions (Scaduto & Grotyohann, 1999).

5. Reproductive Biology

In reproductive biology, TMRM is used for assessing mitochondrial membrane potential in spermatozoa. Uribe et al. (2017) validated the use of TMRM in measuring sperm mitochondrial membrane potential, demonstrating its efficiency and comparability with other compounds like JC-1 (Uribe et al., 2017).

Safety And Hazards

No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition .

Future Directions

TMRM is used to study the effects of high glucose in inducing mitochondrial morphology and metabolic changes . It is also used to study Fullerene C60 penetration into Leukemic Cells and the subsequent photoinduced Cytotoxic Effects . It is expected to continue being used in research for assessing mitochondrial function and studying the effects of various substances on cells.

properties

IUPAC Name

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2O3.ClHO4/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;2-1(3,4)5/h6-15H,1-5H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYWPQMAWCYNGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471905
Record name TMRM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylrhodamine methyl ester perchlorate

CAS RN

115532-50-8
Record name TMRM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylrhodamine Methyl Ester Perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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